In Vitro Dialyzable Iron in Pasteurized Milk: Ferrous Lactate Outperforms Ferrous Sulfate and Ferrous Gluconate
In a head-to-head in vitro gastrointestinal digestion model using pasteurized milk fortified with 3 mg Fe/100 mL in the presence of ascorbic acid, ferrous dialyzable iron (molecular weight < 8000 Da, serving as a predictor of bioavailability) was significantly higher for ferrous lactate compared to both ferrous sulfate and ferrous gluconate. The study employed a simulated gastrointestinal digestive system with dialysis membranes . The difference was statistically significant at P < 0.05.
| Evidence Dimension | In vitro dialyzable iron (bioaccessibility index) |
|---|---|
| Target Compound Data | Ferrous lactate: Higher dialyzable iron than ferrous sulfate and ferrous gluconate (P < 0.05) |
| Comparator Or Baseline | Ferrous sulfate: Lower dialyzable iron; Ferrous gluconate: Lower dialyzable iron |
| Quantified Difference | Statistically significant at P < 0.05; exact µg values available in full text. |
| Conditions | Pasteurized milk fortified at 3 mg Fe/100 mL with ascorbic acid; simulated gastric/intestinal digestion with dialysis (MWCO 8000 Da); in vitro model |
Why This Matters
Higher dialyzable iron in milk matrices directly predicts superior iron bioaccessibility for infant and toddler nutrition products, a critical quality parameter for procurement of fortificants intended for dairy-based formulations.
- [1] Kapsokefalou, M., Alexandropoulou, I., Komaitis, M., & Politis, I. (2005). In vitro evaluation of iron solubility and dialyzability of various iron fortificants and of iron-fortified milk products targeted for infants and toddlers. International Journal of Food Sciences and Nutrition, 56(4), 293–302. DOI: 10.1080/09637480500146515 View Source
